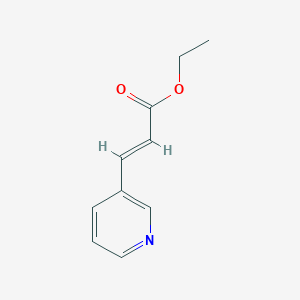

Ethyl 3-(3-pyridyl)acrylate

Beschreibung

Significance in Contemporary Chemical Science

Ethyl 3-(3-pyridyl)acrylate is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules. The significance of this compound is rooted in the combination of its two key structural features: the pyridine (B92270) ring and the ethyl acrylate (B77674) group. The pyridine moiety, a nitrogen-containing heterocycle, is a common scaffold in a vast array of pharmaceuticals and bioactive natural products, valued for its ability to form hydrogen bonds and its basicity. beilstein-journals.orgnih.gov The acrylate portion of the molecule provides a reactive site for various chemical transformations, including addition and polymerization reactions. researchgate.net

The dual functionality of this compound makes it a versatile tool for chemists. The nitrogen atom in the pyridine ring can act as a ligand in coordination chemistry, while the acrylate group's double bond and ester functionality allow for a wide range of synthetic manipulations. This versatility has led to its application in the development of novel compounds with potential uses in medicinal chemistry and materials science. nih.gov

Historical Context of Pyridine-Acrylate Chemistry

The history of pyridine chemistry dates back to 1849 when it was first isolated by the Scottish scientist Thomas Anderson from bone oil. atamanchemicals.com The structural determination of pyridine, as being analogous to benzene (B151609) with a nitrogen atom replacing a C-H unit, was later proposed by Wilhelm Körner and James Dewar. atamanchemicals.com The synthesis of pyridine derivatives has since evolved significantly, with methods like the Hantzsch pyridine synthesis, developed in 1881, becoming fundamental in heterocyclic chemistry. atamanchemicals.com

The chemistry of acrylates, esters of acrylic acid, also has a rich history, with their polymerization properties being a key area of investigation since the 19th century. The development of methods to synthesize and functionalize acrylates has been crucial for the advancement of polymer science and the creation of a wide range of materials. researchgate.net

The convergence of these two fields, leading to the synthesis of pyridine-acrylate compounds, represents a strategic approach in medicinal and materials chemistry. The combination allows for the creation of molecules with tailored electronic and biological properties. mdpi.com The development of catalytic methods, such as the Heck and Suzuki-Miyaura cross-coupling reactions, has further facilitated the synthesis of functionalized pyridine-acrylates, including this compound.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound is demonstrated by its use as a precursor in the synthesis of a variety of more complex molecules. While direct research on this specific ester may be limited, its role as a building block is crucial. For instance, similar pyridine-acrylate structures are investigated for their potential biological activities, including antimicrobial and anticancer properties.

The reactivity of the acrylate moiety allows for its participation in Michael additions and other conjugate addition reactions, enabling the introduction of various functional groups. Furthermore, the pyridine ring can be modified through substitution reactions to fine-tune the properties of the final product. Research in this area often focuses on creating libraries of related compounds for screening in drug discovery programs. rsc.org The study of such compounds contributes to a deeper understanding of structure-activity relationships, a fundamental concept in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless oil at room temperature. psu.edu Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol scbt.com |

| CAS Number | 59607-99-7 scbt.com |

| Appearance | Colorless Oil psu.edu |

| Boiling Point | 100-102 °C at 0.075 mmHg mdpi.com |

| Purity | Typically ≥97% fluorochem.co.uk |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods in organic chemistry.

Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. hmdb.ca In the case of this compound, this involves the reaction of 3-pyridinecarboxaldehyde (B140518) with triethyl phosphonoacetate in the presence of a base. This method is known for its high stereoselectivity, predominantly yielding the (E)-isomer.

A specific example of this synthesis reports a 98% yield of (E)-Ethyl 3-(3-pyridyl)acrylate as a colorless oil. mdpi.com

Fischer Esterification

Another synthetic route is the Fischer esterification of the corresponding carboxylic acid, trans-3-(3-Pyridyl)acrylic acid. This reaction involves treating the acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring, the vinyl protons of the acrylate group, and the ethyl ester protons. The chemical shifts and coupling constants of the vinyl protons are indicative of the (E)- or (Z)-stereochemistry.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, the vinylic carbons, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.

FTIR Spectroscopy

The infrared spectrum of this compound would exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C=C stretching of the acrylate and pyridine ring, and C-O stretching of the ester.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQSBWGIODYPE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905036 | |

| Record name | Ethyl-3-pyridine acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-17-8 | |

| Record name | Ethyl-3-pyridine acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 3 3 Pyridyl Acrylate

Precursor Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. bas.bg It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. scienceinfo.comwikipedia.org In the synthesis of 3-(3-pyridyl)acrylic acid, the reactants are typically 3-pyridinecarboxaldehyde (B140518) and an active methylene compound such as malonic acid. wikipedia.orglscollege.ac.in

Reaction Conditions for 3-(3-pyridyl)acrylic acid Formation

The formation of 3-(3-pyridyl)acrylic acid is commonly achieved using the Doebner modification of the Knoevenagel condensation. wikipedia.org This modification is particularly suited for reactions involving malonic acid, as it uses pyridine (B92270) as the base and solvent, which also facilitates a subsequent decarboxylation step. wikipedia.orgyoutube.com The reaction proceeds by heating the reactants, leading to the formation of the α,β-unsaturated acid. youtube.com

| Component | Role | Typical Conditions |

| 3-Pyridinecarboxaldehyde | Aldehyde Substrate | Starting material |

| Malonic Acid | Active Methylene Compound | Provides the two-carbon extension |

| Pyridine | Base Catalyst & Solvent | Used in excess, facilitates condensation and decarboxylation |

| Heat | Energy Source | Typically heated to reflux to drive the reaction |

Mechanistic Pathways of Knoevenagel Condensation

The mechanism of the Knoevenagel condensation proceeds through several distinct steps. purechemistry.org

Deprotonation: The reaction begins with the deprotonation of the active methylene compound (malonic acid) by a weak base, such as pyridine or piperidine. scienceinfo.comalfa-chemistry.com This creates a highly reactive, resonance-stabilized carbanion known as an enolate ion. scienceinfo.com The acidity of the methylene protons is crucial for this step to occur with a mild base. scienceinfo.compurechemistry.org

Nucleophilic Attack: The generated enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-pyridinecarboxaldehyde. alfa-chemistry.com This addition reaction forms a tetrahedral intermediate. alfa-chemistry.com

Dehydration and Decarboxylation: The intermediate undergoes proton transfer and then a dehydration reaction, where a molecule of water is eliminated to form a carbon-carbon double bond, resulting in an α,β-unsaturated product. lscollege.ac.inalfa-chemistry.com In the Doebner modification, the initial product is a dicarboxylic acid which, under the reaction conditions (heat and pyridine), undergoes decarboxylation (loss of CO2) to yield the more stable trans-3-(3-pyridyl)acrylic acid. wikipedia.org

Catalyst Systems and Their Influence on Yield and Selectivity

The choice of catalyst is critical in the Knoevenagel condensation as it influences reaction rates and product yields. Weakly basic amines are typically used to prevent the self-condensation of the aldehyde. wikipedia.orglscollege.ac.in

Pyridine and Piperidine: These are classic catalysts for this reaction. pw.live In the Doebner modification, pyridine is particularly effective as it serves as both the catalyst and the solvent, promoting the necessary decarboxylation to form the final acrylic acid product. wikipedia.orglscollege.ac.in

Heterogeneous Catalysts: To align with green chemistry principles, research has explored the use of solid and recyclable catalysts. rsc.org Various heterogeneous systems, including zeolites, metal oxides, and functionalized mesoporous silicas, have been developed to facilitate the Knoevenagel condensation. rsc.orgnih.gov These catalysts offer advantages in terms of separation, recovery, and reuse. rsc.org

Catalyst-Free Systems: Some studies have shown that the Knoevenagel condensation of pyridinecarbaldehydes can proceed efficiently without a catalyst in an H2O:EtOH mixture at room temperature. bas.bg This approach is environmentally benign as it avoids the use of potentially toxic catalysts and organic solvents. bas.bg

| Catalyst System | Solvent | Key Advantages |

| Pyridine (Doebner) | Pyridine | Acts as both catalyst and solvent; promotes decarboxylation. wikipedia.org |

| Piperidine | Ethanol (B145695) | A common weak base catalyst for standard Knoevenagel reactions. lscollege.ac.in |

| Heterogeneous Catalysts | Various | Easy separation and catalyst recycling. rsc.org |

| Catalyst-Free | H2O:EtOH | Environmentally friendly, simple procedure. bas.bg |

Esterification Routes to Ethyl 3-(3-pyridyl)acrylate

Once the 3-(3-pyridyl)acrylic acid precursor has been synthesized and isolated, the final step is its conversion to the corresponding ethyl ester.

Direct Esterification of 3-(3-pyridyl)acrylic acid with Ethanol

The most common method for this conversion is the direct esterification of the carboxylic acid with ethanol. This is a reversible reaction that typically requires a catalyst to proceed at a reasonable rate. bohrium.com

Catalytic Systems for Esterification (e.g., acid-catalyzed)

Acid catalysis, often referred to as Fischer esterification, is the standard method for this transformation. A strong acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

A typical procedure involves heating a mixture of 3-(3-pyridyl)acrylic acid in an excess of dry ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid, under reflux for several hours. prepchem.com The excess ethanol helps to shift the reaction equilibrium towards the formation of the ester product.

| Component | Role | Typical Conditions |

| 3-(3-pyridyl)acrylic acid | Carboxylic Acid Substrate | The precursor to be esterified. |

| Ethanol | Alcohol | Acts as both the reactant and the solvent. |

| Concentrated Sulfuric Acid | Acid Catalyst | Protonates the carbonyl group, activating it for nucleophilic attack. |

| Heat | Energy Source | The reaction is typically heated under reflux for an extended period. prepchem.com |

Optimization of Reaction Parameters for Esterification

The synthesis of this compound via the esterification of 3-(3-pyridyl)acrylic acid is a common and direct method. The efficiency of this reaction is highly dependent on the optimization of several key parameters, including temperature, catalyst concentration, and the molar ratio of reactants. Studies on similar esterification processes reveal that these variables significantly influence reaction conversion and yield. researchgate.net

A representative procedure for a closely related compound, ethyl 3-(6-methyl-3-pyridyl)acrylate, involves heating a mixture of the parent acrylic acid with dry ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux for an extended period. prepchem.com The optimization of this process generally focuses on shifting the reaction equilibrium towards the product side.

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate. For the esterification of acrylic acids, temperatures are often maintained at the reflux point of the alcohol being used. ljast.ly Increasing the temperature can significantly improve the conversion rate, especially as it helps in the removal of water, a byproduct of the reaction. ljast.ly

Catalyst: Strong acid catalysts like sulfuric acid are frequently employed. The catalyst concentration is a critical factor; an adequate amount is necessary to protonate the carbonyl oxygen of the acrylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. However, excessive catalyst can lead to side reactions. Alternative catalysts, such as zinc chloride (ZnCl2), have also been used effectively in esterification to reduce free fatty acid content. its.ac.id

Reactant Ratio: Using an excess of the alcohol (in this case, ethanol) can shift the equilibrium towards the formation of the ethyl ester, thereby increasing the yield. researchgate.net This is a common strategy in esterification reactions governed by Le Chatelier's principle.

Water Removal: The removal of water as it is formed is crucial for driving the reaction to completion. In laboratory settings, this can be achieved by heating under reflux, where the evaporated ethanol helps carry away water. prepchem.comljast.ly

The following table summarizes the influence of various parameters on the esterification process.

| Parameter | Effect on Reaction | Rationale |

| Temperature | Increased temperature generally increases reaction rate and conversion. ljast.ly | Provides the necessary activation energy and helps remove water byproduct, shifting the equilibrium forward. |

| Catalyst Concentration | An optimal concentration increases the reaction rate significantly. | The catalyst activates the carboxylic acid for nucleophilic attack by the alcohol. its.ac.id |

| Alcohol/Acid Ratio | Increasing the molar ratio of alcohol to acid improves the product yield. researchgate.net | Shifts the reaction equilibrium to favor the formation of the ester product. |

| Solvent | Polar solvents like DMSO and DMF have been shown to be favorable for some esterification reactions. rsc.org | Can facilitate the interaction between reactants and stabilize charged intermediates. |

Acryloyl Chloride Pathway to this compound

An alternative pathway for the synthesis of this compound involves the use of acryloyl chloride. This method proceeds in two main stages: the conversion of acrylic acid to acryloyl chloride, followed by the reaction of the acyl chloride with ethanol. While not a direct synthesis from 3-(3-pyridyl)acrylic acid in a single step, this pathway is effective because acyl chlorides are highly reactive towards alcohols.

First, acrylic acid can be converted to acryloyl chloride by reacting it with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or benzoyl chloride. nih.gov A method using triphosgene (B27547) in the presence of a polymerization inhibitor and an organic nitrogen compound has also been described, offering high conversion rates. google.com The resulting acryloyl chloride is a highly reactive intermediate. nih.gov

In the subsequent step, the acryloyl chloride would be reacted with ethanol. This reaction is typically rapid and exothermic, proceeding via nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acryloyl chloride. This is followed by the elimination of a chloride ion to yield the final product, this compound, and hydrogen chloride. A base is often added to neutralize the HCl byproduct.

Advanced Synthetic Strategies for this compound Analogues and Derivatives

Heck Coupling Reactions

The Heck reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of substituted alkenes. organic-chemistry.orgmdpi.com This reaction is highly relevant for the synthesis of this compound and its analogues. The process involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene in the presence of a base. organic-chemistry.org

For the synthesis of this compound, the Heck reaction would typically involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with ethyl acrylate (B77674). The reaction is catalyzed by a palladium complex, often in combination with a phosphine (B1218219) ligand. acs.org

The general catalytic cycle involves:

Oxidative addition of the halopyridine to a Pd(0) complex.

Coordination of the ethyl acrylate to the resulting Pd(II) complex.

Migratory insertion of the acrylate into the palladium-carbon bond.

β-Hydride elimination to release the final product, this compound.

Reductive elimination of HX, which is neutralized by the base, regenerating the Pd(0) catalyst.

Various palladium catalysts and ligands have been developed to improve the efficiency and scope of the Heck reaction, including N-heterocyclic carbene (NHC) palladium complexes and phosphine-imidazolium salt systems. acs.orgresearchgate.net

| Component | Example | Role in Reaction |

| Aryl Halide | 3-Bromopyridine | Source of the pyridyl group. |

| Alkene | Ethyl acrylate | Source of the acrylate moiety. |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | The active transition metal center for the catalytic cycle. acs.org |

| Ligand | Triphenylphosphine (B44618) (PPh3), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and influences its reactivity. researchgate.net |

| Base | Triethylamine (Et3N), Cesium Carbonate (Cs2CO3) | Neutralizes the hydrogen halide formed during the reaction. acs.orgresearchgate.net |

| Solvent | DMF, Acetonitrile (B52724) | Provides the medium for the reaction. |

Michael Addition Reactions

The structure of this compound, being an α,β-unsaturated carbonyl compound, makes it an excellent substrate for Michael addition reactions. In this reaction, a nucleophile adds to the β-carbon of the conjugated system. The electron-withdrawing properties of both the ester group and the pyridine ring enhance the electrophilicity of the double bond, making it susceptible to attack.

The reaction is typically catalyzed by a base, which deprotonates the nucleophile (Michael donor) to increase its reactivity. researchgate.net A wide range of nucleophiles can be used, including thiols, amines, and carbanions. The mechanism involves the 1,4-conjugate addition of the nucleophile to the acrylate, forming an enolate intermediate, which is then protonated to yield the final product. researchgate.net

The use of catalysts like primary and tertiary amines or phosphines has been investigated for thiol-ene Michael additions. researchgate.net Phosphine catalysts, in particular, have been shown to be highly efficient, leading to complete conversion in a short time under optimized conditions. researchgate.net This reaction is a valuable tool for creating more complex derivatives of this compound by introducing new functional groups at the β-position.

| Catalyst Type | Examples | Efficacy |

| Tertiary Amines | Triethylamine (TEA) | Efficient, but may require several hours to reach high conversion. researchgate.net |

| Phosphines | Dimethylphenylphosphine (DMPP) | Highly effective, yielding complete conversion in minutes. researchgate.net |

| Carbonates | Potassium Carbonate (K2CO3) | Used as a base to facilitate the deprotonation of the Michael donor. researchgate.net |

Friedel-Crafts Acylation (for related imidazo[1,2-a]pyridine (B132010) derivatives)

While not a direct synthesis of this compound, Friedel-Crafts acylation is a key strategy for functionalizing related heterocyclic systems, such as imidazo[1,2-a]pyridines. nih.gov This reaction allows for the introduction of an acyl group onto the electron-rich heterocyclic ring, typically at the C-3 position. nih.govnih.gov

The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), which activates an acylating agent like acetic anhydride. nih.gov The proposed mechanism follows the typical Friedel-Crafts pathway, where the Lewis acid coordinates to the acylating agent to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the imidazo[1,2-a]pyridine ring system. nih.gov This method provides a cost-effective and efficient route to generate C-3 acetylated imidazo[1,2-a]pyridine building blocks, which can serve as precursors for more complex drug-like molecules. nih.govresearchgate.net

Transition Metal-Catalyzed Syntheses (e.g., Palladium Catalysis)

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and offers several advanced routes to this compound and its derivatives. The Heck reaction, as discussed previously (2.3.1), is a prime example of palladium catalysis. organic-chemistry.orgresearchgate.net

Beyond the Heck reaction, palladium catalysts are used in a variety of other C-C bond-forming reactions. For instance, palladium complexes have been developed to catalyze the formation of acrylates directly from CO2 and alkenes. researchgate.netrsc.org This type of reaction represents a highly atom-economical and sustainable approach to acrylate synthesis. The proposed mechanism for this transformation involves the formation of a key metallalactone intermediate from the reaction of the alkene and CO2 with a low-valent palladium complex. researchgate.netrsc.org

The versatility of palladium catalysis allows for the synthesis of a wide array of acrylate derivatives under various conditions, often with high selectivity and functional group tolerance. The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for tuning the activity and stability of the palladium catalyst. researchgate.netresearchgate.net

Radical Polymerization Techniques for Acrylate Derivatives

The polymerization of acrylate derivatives, including functionalized monomers like this compound, can be precisely controlled using advanced radical polymerization techniques. These methods, often categorized as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. nih.gov

Key controlled radical polymerization (CRP) techniques applicable to acrylates include:

Atom Transfer Radical Polymerization (ATRP): ATRP has been widely used for polymerizing acrylate monomers. sci-hub.se More recent advancements involve externally regulated or light-mediated ATRP, which can be activated and deactivated using an external stimulus like light, providing enhanced control over the polymerization process. sci-hub.senih.govacs.org For example, an Iridium-catalyzed visible light-mediated process has been reported for the controlled radical polymerization of various acrylate monomers, yielding well-defined polymers and block copolymers with no monomer sequence requirements. nih.govacs.orgresearchgate.net This method maintains a linear increase in molecular weight with conversion and exhibits first-order kinetics. sci-hub.senih.govacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful RDRP technique that allows for control over the polymerization of monomers like acrylates and methacrylates. nih.gov The success of RAFT depends on the selection of an appropriate chain transfer agent (CTA), which is chosen based on the monomer and reaction conditions. nih.gov Trithiocarbonates are among the most reactive and commonly used CTAs for polymerizing acrylate monomers. nih.gov

These controlled polymerization techniques represent a significant improvement over conventional free-radical polymerization, which often produces polymers with broad molecular weight distributions and limited architectural control. nih.govripublication.com The ability to create well-defined polymers from acrylate derivatives is crucial for developing advanced materials with specific properties. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include the use of enzymatic catalysts, selection of environmentally benign solvents, and optimization of atom economy.

Enzymatic catalysis offers a green alternative to traditional chemical synthesis methods, which often require harsh conditions. rsc.org Lipases, particularly Lipase B from Candida antarctica (CALB), are highly effective biocatalysts for esterification and transesterification reactions under mild conditions. rsc.orgd-nb.info CALB, often used in an immobilized form such as Novozym 435, can catalyze the synthesis of various acrylate esters. conicet.gov.arresearchgate.net

The enzymatic synthesis of acrylate esters can be achieved through the transesterification of an existing ester (like ethyl acrylate) with an alcohol or through direct esterification of acrylic acid. ijisrt.comresearchgate.netfao.org These reactions are typically carried out in organic solvents or, ideally, under solvent-free conditions. nih.gov The high selectivity and activity of CALB make it a valuable tool for producing compounds like this compound in a more sustainable manner. rsc.orgd-nb.info

| Parameter | Description | Significance | Source |

|---|---|---|---|

| Enzyme | Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435, is commonly used. | Provides high catalytic activity and selectivity; immobilization allows for easy separation and reuse. | rsc.orgresearchgate.net |

| Acyl Donor | Can be acrylic acid (for esterification) or an acrylate ester like vinyl acrylate or ethyl acrylate (for transesterification). | The choice of acyl donor can affect reaction rates and equilibrium. | researchgate.netfao.org |

| Temperature | Reactions are conducted under mild temperature conditions, typically between 40-70°C. | Avoids thermal polymerization of the acrylate monomer and degradation of the enzyme. | nih.gov |

| Solvent | Often performed in organic solvents like diisopropyl ether or under solvent-free conditions. | Solvent choice can impact enzyme activity and reaction kinetics; solvent-free systems are preferred from a green chemistry perspective. | researchgate.netnih.gov |

The choice of solvent is a critical aspect of green chemistry. Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered "green" or "designer" solvents due to their unique properties, such as low vapor pressure, high thermal stability, and wide liquid range. rsyn.fyinih.govugent.be

Ionic Liquids (ILs): ILs are organic salts with melting points below 100°C. ugent.be They can be designed with specific properties, and some have been synthesized with polymerizable acrylate anions, potentially serving as both solvent and reactant. mdpi.comscispace.com

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov They share many properties with ILs but are often cheaper, less toxic, and derived from renewable resources. ugent.be

Both ILs and DESs have been explored as media for chemical reactions, including polymerizations, offering a recyclable and less volatile alternative to conventional organic solvents. rsyn.fyinih.gov Their application in the synthesis of this compound could reduce the environmental impact associated with volatile organic compounds (VOCs).

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwjpps.comrsc.org Synthetic routes should be designed to maximize atom economy, thereby minimizing waste. researchgate.netresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a common method for synthesizing α,β-unsaturated esters, such as this compound, from an aldehyde (3-pyridinecarboxaldehyde) and a phosphonate (B1237965) ylide (derived from triethyl phosphonoacetate). wikipedia.orgnrochemistry.comalfa-chemistry.com

Reaction: 3-Pyridinecarboxaldehyde + Triethyl phosphonoacetate → this compound + Diethyl phosphate (B84403) salt

The HWE reaction is generally considered atom-economical because the main byproduct, a water-soluble dialkylphosphate salt, is easily removed. wikipedia.org In contrast to the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide waste, the HWE reaction produces a lower molecular weight byproduct, leading to a higher atom economy. rsc.org Maximizing atom economy is fundamental to designing sustainable chemical processes by converting a higher percentage of starting materials into the final product. acs.orgwjpps.com

Kinetic and Thermodynamic Aspects of this compound Reactions

Understanding the kinetics and thermodynamics of the reactions involved in synthesizing this compound is essential for process optimization, including maximizing yield and reaction speed.

The rate of a chemical reaction, such as the esterification to form an acrylate, is influenced by several factors, including temperature, reactant concentrations, and catalyst loading. researchgate.net Kinetic studies are performed to develop a mathematical model that describes the reaction rate as a function of these variables.

For the synthesis of acrylate esters via acid-catalyzed esterification, the reaction rate can be complex. researchgate.net For instance, in the synthesis of butyl acrylate, a simplified Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model was found to best describe the experimental data. researchgate.net In other cases, a simpler pseudo-homogeneous model, which assumes the reaction is a second-order process, can be sufficient to describe the kinetics. researchgate.net

The determination of the reaction rate typically involves monitoring the concentration of reactants or products over time under varying conditions. The nominal reaction rate is often defined as the average rate after the induction period and before deceleration due to factors like diffusion control. imaging.org For polymerization reactions, kinetics can be followed by observing the linear increase in molecular weight with monomer conversion, which is characteristic of controlled polymerization processes. researchgate.net

| Factor | Influence on Reaction Rate | Example System | Source |

|---|---|---|---|

| Temperature | Increasing temperature generally increases the reaction rate, but can lead to side reactions like polymerization. | Esterification of n-butanol with acrylic acid (50-90°C). | researchgate.net |

| Catalyst Amount | Higher catalyst concentration typically leads to a faster reaction rate. | Esterification using an ion-exchange resin (1-3.5 wt%). | researchgate.net |

| Reactant Molar Ratio | Altering the molar ratio of alcohol to acid affects the reaction equilibrium and rate. | n-butanol/acrylic acid molar ratios of 2:1 and 3:1. | researchgate.net |

| Monomer Reactivity | The intrinsic reactivity of the monomer and the stability of the resulting radical affect the polymerization rate. | Free-radical polymerization of various acrylates and methacrylates. | imaging.org |

Influence of Catalysis on Reaction Kinetics

The formation of this compound via the esterification of 3-(3-pyridyl)acrylic acid with ethanol is significantly influenced by the presence of a catalyst. While specific kinetic data for this exact reaction is not extensively documented in publicly available literature, the principles can be inferred from the synthesis of structurally similar compounds, such as ethyl 3-(6-methyl-3-pyridyl)acrylate and the well-studied esterification of acrylic acid with ethanol. prepchem.comresearchgate.net

Acid catalysts are commonly employed to accelerate the rate of esterification. For instance, the synthesis of a related compound, ethyl 3-(6-methyl-3-pyridyl)acrylate, is achieved by reacting 3-(6-methyl-3-pyridyl)acrylic acid with ethanol in the presence of concentrated sulfuric acid under reflux conditions. prepchem.com The catalytic role of the acid is to protonate the carbonyl oxygen of the acrylic acid derivative, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol molecule.

The reaction kinetics of the esterification of acrylic acid with ethanol, catalyzed by sulfuric acid, have been shown to be influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netbohrium.com It is reasonable to expect that the synthesis of this compound would follow similar kinetic behavior. An increase in reaction temperature generally leads to an increase in the reaction rate, as does a higher catalyst concentration, up to a certain point. researchgate.net

Illustrative Table of Factors Affecting Reaction Kinetics:

| Parameter | Expected Influence on Reaction Rate | Rationale |

| Catalyst Concentration | Increases rate up to an optimal point | Higher concentration of protonated carbonyl species leads to faster nucleophilic attack. |

| Temperature | Increases rate | Provides sufficient activation energy for the reaction to proceed at a faster pace. |

| Reactant Molar Ratio | Shifting the equilibrium towards the product by using an excess of one reactant (e.g., ethanol) can increase the net forward reaction rate. | Based on Le Chatelier's principle for reversible reactions. |

| Pyridine Moiety | May have a complex effect | The basic nitrogen can interact with the acid catalyst, while the electronic nature of the ring can influence the reactivity of the carboxylic acid. |

Thermodynamic Drivers of Esterification and Related Transformations

The esterification of 3-(3-pyridyl)acrylic acid with ethanol to form this compound is a reversible reaction, and its thermodynamic feasibility is governed by the change in Gibbs free energy (ΔG). This, in turn, is dependent on the enthalpy (ΔH) and entropy (ΔS) of the reaction.

Based on studies of the esterification of acrylic acid with ethanol, the reaction is generally found to be endothermic, with a positive enthalpy change. researchgate.net This implies that the reaction consumes heat from the surroundings. Consequently, according to Le Chatelier's principle, an increase in temperature will favor the formation of the products, shifting the equilibrium position to the right and increasing the equilibrium conversion.

The reaction also involves a change in entropy. The esterification reaction typically involves the combination of two reactant molecules (a carboxylic acid and an alcohol) to form two product molecules (an ester and water). As such, the change in the number of moles is often small, leading to a relatively small change in entropy.

Use of Excess Reactant: Employing an excess of one of the reactants, typically the less expensive one like ethanol, can shift the equilibrium towards the product side, thereby increasing the yield of this compound.

Removal of Water: As water is a product of the esterification reaction, its continuous removal from the reaction mixture will drive the equilibrium forward, leading to a higher conversion of the reactants. This can be achieved through techniques such as azeotropic distillation.

Temperature Control: As the reaction is likely endothermic, conducting the reaction at a higher temperature will favor the formation of the ester. However, an excessively high temperature might lead to side reactions, such as polymerization of the acrylate.

Illustrative Thermodynamic Parameters for Acrylate Esterification:

| Thermodynamic Parameter | Typical Value for Acrylate Esterification | Implication for this compound Synthesis |

| Enthalpy of Reaction (ΔH) | Positive (Endothermic) | Higher temperatures favor product formation. |

| Entropy of Reaction (ΔS) | Small change | The number of moles of reactants and products is similar. |

| Gibbs Free Energy (ΔG) | Becomes more negative at higher temperatures | The reaction becomes more spontaneous at elevated temperatures. |

It is important to note that the presence of the pyridine ring in this compound could influence the exact thermodynamic parameters compared to simple alkyl acrylates due to differences in solvation energies and electronic effects. However, the general principles of driving the equilibrium towards the product side remain applicable.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 3 Pyridyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of ethyl 3-(3-pyridyl)acrylate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopic Analysis and Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the distinct types of protons in the molecule and their neighboring atoms. The spectrum of this compound exhibits characteristic signals corresponding to the protons of the ethyl group and the pyridyl ring, as well as the vinylic protons of the acrylate (B77674) moiety.

The ethyl group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of their coupling. The protons on the pyridine (B92270) ring and the double bond show more complex splitting patterns in the aromatic and vinylic regions of the spectrum, respectively. The precise chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its specific position in the molecular structure.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl-H (ortho) | ~8.7 | Doublet | Data not available |

| Pyridyl-H (ortho) | ~8.5 | Doublet of Doublets | Data not available |

| Pyridyl-H (para) | ~7.8 | Doublet of Triplets | Data not available |

| Vinylic-H (α to C=O) | ~7.7 | Doublet | ~16 |

| Pyridyl-H (meta) | ~7.3 | Doublet of Doublets | Data not available |

| Vinylic-H (β to C=O) | ~6.5 | Doublet | ~16 |

| O-CH₂ (Ethyl) | ~4.2 | Quartet | ~7 |

| CH₃ (Ethyl) | ~1.3 | Triplet | ~7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum (around 166-175 ppm). libretexts.org The sp²-hybridized carbons of the pyridine ring and the double bond appear in the range of approximately 110 to 150 ppm. libretexts.org The sp³-hybridized carbons of the ethyl group resonate at the most upfield positions.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C=O (Ester) | 166.0 |

| Pyridyl-C | 151.0 |

| Pyridyl-C | 149.5 |

| Vinylic-C | 142.0 |

| Pyridyl-C | 134.0 |

| Vinylic-C | 124.0 |

| Pyridyl-C | 121.0 |

| O-CH₂ (Ethyl) | 60.5 |

| CH₃ (Ethyl) | 14.1 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of the compound. For this compound (C₁₀H₁₁NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the elemental composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of this compound by separating it from any impurities or by-products. radtech.org It is also a powerful tool for monitoring the progress of chemical reactions, such as the esterification of trans-3-(3-pyridyl)acrylic acid to form the target compound. sigmaaldrich.com The mass spectrometer provides molecular weight information for each separated component, aiding in their identification. sigmaaldrich.com

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the purification and analysis of synthetic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques.

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other acrylate derivatives, provide a strong basis for method development. A typical HPLC analysis for acrylates involves reversed-phase chromatography. e3s-conferences.orgwaters.com

For instance, a method for the analysis of 12 different acrylate compounds utilized a C18 column with a gradient elution of acetonitrile (B52724) and water. e3s-conferences.org The detection was performed using a diode array detector (DAD) at a wavelength of 210 nm, where acrylates exhibit strong absorbance. e3s-conferences.org A similar approach can be adapted for this compound. For a related compound, Ethyl 3-(2-aminopyridin-3-yl)acrylate, a C18 column with an isocratic mobile phase of acetonitrile and water (60:40) at a flow rate of 1 mL/min has been reported to achieve good separation.

Based on these established methods, a hypothetical, yet scientifically sound, HPLC method for this compound can be proposed.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) |

| Wavelength | ~210 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method would be suitable for assessing the purity of synthesized this compound and for quantifying it in reaction mixtures. The retention time would be specific to the compound under the defined conditions, allowing for its identification.

TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor reaction progress, identify compounds, and determine the purity of a substance. For the purification of Ethyl (E)-3-(pyridine-3-yl)acrylate, flash column chromatography, which is a preparative form of liquid chromatography, has been successfully employed using a mixture of hexane (B92381) and ethyl acetate (B1210297) (7:3) as the eluent. rsc.org This solvent system is also suitable for analytical TLC.

In a typical TLC analysis, a small spot of the sample is applied to a silica (B1680970) gel plate, which is then placed in a developing chamber containing the eluent. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (eluent).

Table 2: TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain, or Iodine vapor |

Under UV light at 254 nm, compounds containing aromatic rings or conjugated systems, like this compound, will appear as dark spots on a fluorescent background. For further visualization, various staining agents can be used. Potassium permanganate solution, for example, reacts with the double bond of the acrylate moiety, resulting in a colored spot. scienceinschool.org Iodine vapor can also be used as a general stain for organic compounds. illinois.edu

Mechanistic Characterization via In Situ Spectroscopy

Understanding the reaction mechanism is crucial for optimizing synthetic processes. In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, providing valuable insights into reaction kinetics, intermediates, and byproducts.

The synthesis of this compound is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between 3-bromopyridine (B30812) and ethyl acrylate. researchgate.netnumberanalytics.com Mechanistic studies of the Heck reaction have been extensively performed using in situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

By conducting the Heck reaction directly within an NMR tube, researchers can monitor the disappearance of starting materials (3-bromopyridine and ethyl acrylate) and the appearance of the product, this compound, over time. This allows for the determination of reaction rates and the identification of any transient intermediates that may accumulate to detectable concentrations. The mechanism of the Heck reaction is generally understood to involve a catalytic cycle with palladium(0) and palladium(II) species. numberanalytics.com In situ NMR can help to identify the resting state of the catalyst and provide evidence for the different steps in the cycle, such as oxidative addition, migratory insertion, and reductive elimination. uwindsor.ca

Computational and Theoretical Investigations of Ethyl 3 3 Pyridyl Acrylate

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For Ethyl 3-(3-pyridyl)acrylate, DFT calculations can elucidate its fundamental chemical nature.

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they act as the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. irjweb.com For instance, in a study of a pyridine-triazole derivative, a HOMO-LUMO gap of 4.96 eV was calculated, suggesting a reactive and soft molecule. researchgate.net Theoretical calculations on related imidazole (B134444) derivatives also show that a large energy gap is indicative of significant intramolecular charge transfer. irjweb.com

DFT calculations have been used to determine the gas-phase global nucleophilicity of trans-3-(3-pyridyl)acrylic acid, the parent acid of this compound. ias.ac.in Nucleophilicity is a measure of a compound's ability to donate electrons to an electrophile. The calculated values, determined by two different methods, provide insight into the reactivity of the pyridine (B92270) nitrogen. ias.ac.in

| Method | Global Nucleophilicity (eV) |

|---|---|

| Method II | 0.38 |

| Method IV | 1.25 |

Theoretical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For molecules like this compound, several reaction types have been investigated using these methods.

One prominent reaction is the [2+2] photocycloaddition, or photodimerization, which is crucial in polymer chemistry and the synthesis of complex cyclobutane (B1203170) structures. dnu.dp.ua Theoretical studies on related heteroaryl acrylates and cinnamates show that these reactions often proceed through a triplet state, which can be populated via a photosensitizer like benzophenone. dnu.dp.uaresearchgate.net DFT calculations can identify the biradical intermediates and transition states, explaining the observed regioselectivity and stereoselectivity of the dimer products. dnu.dp.uaresearchgate.netresearchgate.net For example, the photodimerization of methyl 3-(2-furyl)acrylate was explained by the interaction between the frontier orbitals (LSOMO of the triplet state and HOMO of the ground state), which accounted for the high regioselectivity observed. researchgate.net

Another relevant reaction is the Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an α,β-unsaturated compound (like an acrylate) with an aldehyde. mdpi.com The mechanism starts with a conjugate Michael addition of a nucleophilic catalyst to the acrylate (B77674), forming a zwitterionic intermediate that then attacks the aldehyde. mdpi.com Theoretical studies help to clarify the kinetics and the role of proton sources in the elimination step. mdpi.com

Furthermore, computational studies on the Rh(III)-catalyzed reactions of pyridines with alkynes have shown that the choice of solvent can significantly affect C–H activation and determine product selectivity, highlighting the complex interplay between catalyst, substrate, and environment. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is essential for understanding conformational changes and the influence of the molecular environment.

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these structures. DFT calculations on the closely related allyl 3-(2-pyridyl) acrylate have been used to study its different conformations and identify the most stable structures. edu.krdresearchgate.net The relative stability of conformers is determined by factors like steric hindrance and intramolecular interactions. The flexibility of the molecule, governed by rotations around the C-C and C-O single bonds of the acrylate tail and the C-C bond connecting it to the pyridine ring, is critical for its interaction with other molecules, such as in ligand-receptor binding.

The solvent environment can have a profound impact on the conformational preferences of a molecule. MD simulations and quantum chemical calculations often incorporate implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for these effects. aip.orgmdpi.com These models represent the solvent as a continuous dielectric medium, which can stabilize charges and influence the molecular geometry and properties. mdpi.com

Studies on ethyl methacrylate (B99206) have shown that solvent-solute interactions can be characterized by correlating shifts in vibrational frequencies (like the C=O stretch) with various solvent scales. researchgate.net For protic solvents, the effects on properties like NMR chemical shifts can be significant. aip.org The stability of different conformers of this compound in solution will depend on the polarity of the solvent and its ability to form interactions, such as hydrogen bonds, with the pyridine nitrogen or the ester group.

In Silico Screening and Ligand Design Principles

The structural motif of this compound, containing a pyridine ring and a conjugated system, makes it an interesting scaffold for ligand design in drug discovery. In silico screening techniques allow for the rapid evaluation of large libraries of virtual compounds against a biological target.

The process often involves several stages. Initially, pharmacophore models can be constructed based on known active compounds to identify essential structural features for biological activity. mdpi.com This model is then used to screen databases for new potential hits. Subsequently, molecular docking is employed to predict the binding mode and affinity of these hits within the active site of a target protein. mdpi.comrsc.orgmdpi.com For example, docking studies on pyridine derivatives have been used to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and the heat shock protein Hsp90. rsc.orgmdpi.com These studies reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. mdpi.com

Finally, quantitative structure-activity relationship (3D-QSAR) models and predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) help to refine the selection of candidates for synthesis and experimental testing. mdpi.comtandfonline.com The table below summarizes the findings from a representative in silico study on related pyridine derivatives, illustrating the principles of the approach.

| Target Protein | Screening Method | Key Findings | Example Compound with High Affinity |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Identified organoselenium compounds with pyridine moieties as potent inhibitors. Binding affinity was in the range of ~105 M-1. | Pyridine diselenide (IC50 = 69.4 nM) |

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Computational and theoretical investigations play a pivotal role in understanding the structure-activity relationships (SAR) of pharmacologically active compounds. For this compound and its analogs, computational modeling provides insights into the molecular features essential for their biological activity. These studies often involve quantitative structure-activity relationship (QSAR) analysis and molecular docking simulations to predict the interactions between the compounds and their biological targets.

Detailed research into various pyridine derivatives has established a framework for predicting how structural modifications influence their therapeutic potential. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures, such as other pyridine-based kinase inhibitors and anticancer agents, are highly relevant.

Quantitative Structure-Activity Relationship (QSAR) studies on pyridine derivatives have demonstrated that their biological activity can be quantitatively modeled. For instance, a study on 30 crystal structures of pyridine and bipyridine derivatives against the HeLa cell line resulted in a robust QSAR model using the Multiple Linear Regression (MLR) method. chemrevlett.comchemrevlett.com The statistical significance of this model was confirmed through various validation techniques, indicating its predictive power. chemrevlett.comchemrevlett.com Such models typically correlate physicochemical descriptors of the molecules with their biological activity, such as the half-maximal inhibitory concentration (IC50).

Key findings from SAR studies on related pyridine scaffolds indicate that:

The presence and position of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can enhance the antiproliferative activity of pyridine derivatives. mdpi.com

Conversely, the addition of bulky groups or halogen atoms to the pyridine ring may lead to a decrease in biological activity. mdpi.com

For herbicidal cyanoacrylate derivatives containing a pyridine ring, the N atom on the pyridine ring can form a crucial hydrogen bond with amino acid residues on the target protein, enhancing inhibitory activity. researchgate.net

In kinase inhibitors with a pyrazolopyridine core, substituting the scaffold to facilitate additional hydrogen bonds with hinge region residues of the kinase has been shown to significantly improve potency. nih.gov

Molecular docking simulations are another critical computational tool used to elucidate the binding modes of pyridine-containing compounds within the active sites of their target proteins. For example, docking studies of pyrazolopyridine-based inhibitors in the ITK (Interleukin-2-inducible T-cell kinase) enzyme have revealed the formation of strong hydrogen bonds with the hinge region and π-π stacking interactions with key amino acid residues like phenylalanine. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and are a key determinant of the compound's inhibitory activity.

While direct computational SAR data for this compound is scarce, the following table summarizes representative findings for related pyridine derivatives, illustrating the types of data generated in such studies.

Table 1: Representative SAR Data for Selected Pyridine Derivatives

| Compound/Derivative Class | Target/Activity | Key Structural Features Influencing Activity | Computational Method | Reference |

|---|---|---|---|---|

| Pyridine & Bipyridine Derivatives | Anticancer (HeLa cells) | Correlation of molecular descriptors with IC50 values. | QSAR (Multiple Linear Regression) | chemrevlett.comchemrevlett.com |

| Pyrazolopyridine-based Inhibitors | Kinase Inhibition (e.g., ITK, CSK) | Hydrogen bonding with hinge residues of the kinase. | Molecular Docking | nih.gov |

| General Pyridine Derivatives | Antiproliferative Activity | Presence of -OH, -OCH3, -NH2 groups enhances activity; bulky groups decrease it. | Electrostatic Potential Maps | mdpi.com |

These computational approaches are instrumental in the rational design of new, more potent analogs. By establishing a reliable QSAR model or understanding the key binding interactions through molecular docking, researchers can predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. chemrevlett.comnih.gov

Applications of Ethyl 3 3 Pyridyl Acrylate in Organic Synthesis and Medicinal Chemistry

Versatility as a Synthetic Building Block

The chemical reactivity of Ethyl 3-(3-pyridyl)acrylate makes it a multifaceted component in organic synthesis. The presence of the α,β-unsaturated carbonyl system renders the β-carbon susceptible to nucleophilic attack through Michael addition reactions. This reactivity is a cornerstone of its utility, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

This compound is an important precursor for the synthesis of various heterocyclic scaffolds. The pyridine (B92270) moiety itself is a fundamental heterocyclic unit present in numerous natural products and pharmaceutical agents. The acrylate (B77674) portion of the molecule provides a reactive handle for cyclization reactions, leading to the formation of more complex fused and substituted heterocyclic systems. For instance, through conjugate addition of a nucleophile followed by intramolecular cyclization, it is possible to construct novel ring systems incorporating the pyridine nucleus.

The utility of this compound extends to the synthesis of molecules with significant pharmacological relevance. Its role as a Michael acceptor is frequently exploited in the preparation of pharmaceutical intermediates wikipedia.org. By carefully selecting the nucleophile for the Michael addition, a wide range of substituents can be introduced, leading to the generation of libraries of compounds for biological screening. This strategy has been instrumental in the discovery of new therapeutic agents.

Synthesis of Bioactive Derivatives

The strategic application of this compound has led to the successful synthesis of several classes of bioactive derivatives with potential therapeutic applications.

While direct synthesis from this compound is not extensively documented, the synthesis of structurally similar aminomethyl benzimidazole analogues as inhibitors of Gelatinase B (also known as matrix metalloproteinase-9 or MMP-9) highlights the potential of related acrylate derivatives in this area. In one study, a novel method was developed to identify nonpeptidic metalloproteinase inhibitors, which led to the discovery of an aminomethyl benzimidazole analogue with an IC50 of 13 µM against Gelatinase B audreyli.com. The general synthetic approach often involves the reaction of a benzimidazole-containing nucleophile with an appropriate acrylate derivative, suggesting a plausible pathway for the utilization of this compound in the synthesis of novel gelatinase B inhibitors.

This compound is a key precursor in the synthesis of aminopyridine-based inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis audreyli.com. The synthesis of these potent antibacterial agents often involves the initial conversion of this compound to its corresponding carboxylic acid, trans-3-(3-pyridyl)acrylic acid. This acid is then coupled with a suitable aminopyridine moiety to form an amide linkage. For example, a novel aminopyridine derivative was developed as a low micromolar inhibitor of FabI from Staphylococcus aureus audreyli.com. The mode of action was confirmed to be the inhibition of fatty acid biosynthesis through the targeting of FabI audreyli.com.

| Target Enzyme | Organism | Inhibitor Type | IC50 |

| Enoyl-Acyl Carrier Protein Reductase (FabI) | Staphylococcus aureus | Aminopyridine Derivative | 2.4 µM nih.gov |

| Enoyl-Acyl Carrier Protein Reductase (FabI) | Haemophilus influenzae | Aminopyridine Derivative | 4.2 µM nih.gov |

Analogues with Antimicrobial, Anti-inflammatory, and Anticancer Properties

The structural framework of this compound, combining a pyridine nucleus with an acrylate functional group, is found in numerous molecules that exhibit a wide range of biological activities. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in many therapeutic agents. mdpi.comderpharmachemica.com Similarly, acrylate derivatives have been investigated for their potential as bioactive compounds. The conjugation of these two moieties can lead to analogues with significant antimicrobial, anti-inflammatory, and anticancer properties.

Research into compounds structurally related to this compound has demonstrated their potential as therapeutic agents. For instance, a close analogue, ethyl 3-(2-aminopyridin-3-yl)acrylate, has been explored for its biological activities, with some studies indicating antimicrobial action against bacteria such as Staphylococcus aureus and Escherichia coli, as well as potential anticancer properties based on in vitro studies.

Antimicrobial Activity: The pyridine moiety is a core component of many compounds with demonstrated antimicrobial effects. mdpi.com Various pyridine derivatives have shown good to strong activity against microbial strains including E. coli, B. mycoides, and C. albicans. researchgate.net Copolymers incorporating pyridine and acrylic acid have also been synthesized and screened against both Gram-positive and Gram-negative bacteria, showing significant zones of inhibition. nih.gov This suggests that the pyridine portion of this compound is a key contributor to the potential antimicrobial profile of its analogues.

Anti-inflammatory Properties: Derivatives of both pyridine and acrylates have been identified as potent anti-inflammatory agents. Certain derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory effects in animal models. nih.gov The mechanism for some of these compounds is thought to be related to their ability to chelate iron, which can participate in inflammatory processes. nih.gov In parallel, specific acrylate derivatives have been developed as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response, demonstrating efficacy in pre-clinical models of inflammatory bowel disease. nih.gov Other structurally related compounds, such as pyridazinones, have also been reported to inhibit inflammatory pathways. mdpi.com

Anticancer Properties: The development of acrylate derivatives as potential anticancer agents is an active area of research. nih.govnih.gov A new series of acrylic acid and acrylate ester derivatives were designed as tubulin polymerization inhibitors, with one methyl acrylate ester emerging as a potent cytotoxic agent against MCF-7 breast cancer cells, causing cell cycle arrest and apoptosis. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anti-cancer potency, with some compounds showing significant activity against cervical, breast, and colon cancer cell lines. nih.gov Other pyridine derivatives have been investigated as inhibitors of PIM-1 kinase, an enzyme involved in cancer cell survival and proliferation. nih.gov

The table below summarizes the observed biological activities of various analogues of this compound.

| Compound Class | Specific Analogue/Derivative | Biological Activity | Target Organism/Cell Line | Reference |

| Pyridine-Acrylate | Ethyl 3-(2-aminopyridin-3-yl)acrylate | Antimicrobial, Anticancer | S. aureus, E. coli, Cancer cells | |

| Pyridine Copolymers | Pyridine-grafted acrylic acid-styrene copolymers | Antibacterial, Antifungal | Gram-positive & Gram-negative bacteria | nih.gov |

| Pyridine Derivatives | Thienopyridine derivatives | Antimicrobial | E. coli, B. mycoides, C. albicans | researchgate.net |

| Pyridine-4-one Derivatives | 3-hydroxy-pyridine-4-one derivatives | Anti-inflammatory | Rat, Mouse models | nih.gov |

| Acrylate Derivatives | (Z)-Ethyl 2-(benzamido)-3-(substituted-phenyl)acrylate | Anticancer | MCF-7 breast cancer cells | nih.gov |

| Pyrazolo[3,4-b]pyridines | 4-Aryl-pyrazolo[3,4-b]pyridines | Anticancer | Hela, MCF7, HCT-116 cells | nih.gov |

Applications in Drug Discovery and Development

High-Throughput Screening Library Component

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.

This compound possesses several characteristics that make it, and molecules derived from it, suitable candidates for inclusion in HTS libraries. These libraries are typically composed of small, drug-like molecules that cover a broad chemical space. The structure of this compound fits this profile well, as it combines two important pharmacophores: the pyridine ring and an unsaturated ester. Its relatively low molecular weight and synthetic tractability allow for the creation of a diverse array of derivatives, which is a key goal in library design. By modifying substituents on the pyridine ring or altering the ester group, chemists can generate a large family of related compounds, each with potentially unique biological properties.

Role in Combinatorial Biosynthesis (e.g., Methylated Stilbenes)

Combinatorial biosynthesis refers to the process of creating novel natural products by genetically engineering the biosynthetic pathways of microorganisms. A major class of compounds produced this way are polyketides, which are synthesized by large, modular enzymes called polyketide synthases (PKSs). nih.govwikipedia.org These enzymes typically use simple building blocks, such as acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons through a series of condensation and reduction steps. mdpi.comyoutube.com

There is no evidence in the reviewed scientific literature to suggest that this compound serves as a direct precursor or building block in the combinatorial biosynthesis of natural products like methylated stilbenes. Biosynthetic pathways for stilbenes in plants, for example, typically proceed through the phenylpropanoid pathway, utilizing precursors like p-coumaroyl-CoA and malonyl-CoA. The chemical synthesis of stilbenes, however, can involve a variety of methods, including Perkin condensation and Sonogashira coupling, which may use intermediates that are structurally different from this compound. nih.gov

Ligand Design and Coordination Chemistry

The molecular structure of this compound contains multiple potential coordination sites, making it an interesting candidate for use as a ligand in coordination chemistry. Transition metal complexes involving pyridine are numerous and well-studied. wikipedia.orgnih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a Lewis base, readily coordinating to a metal center. Additionally, the carbonyl oxygen of the acrylate group can also participate in coordination.

Formation of Heterometallic Complexes with d and f Block Metals

The presence of two distinct donor sites (the pyridine nitrogen and the acrylate oxygen) allows this compound to potentially bridge two different metal ions, leading to the formation of heterometallic complexes. These are coordination compounds containing more than one type of metal center. The design of such complexes is of great interest due to their potential applications in catalysis, magnetism, and materials science.

The pyridine nitrogen is generally considered a good donor for d-block transition metals. wikipedia.org The acrylate group, particularly the carbonyl oxygen, is a harder donor and would be expected to coordinate favorably with harder metal ions, including early d-block metals and f-block elements (lanthanides and actinides). royalsocietypublishing.orgresearchgate.net The design of pyridyl-based ligands for the selective complexation of f-block metal ions is an area of active research. researchgate.net By carefully selecting a combination of d- and f-block metals, it is conceivable that this compound could selectively bind one metal at the pyridine site and another at the acrylate site, forming a discrete heterometallic complex or an extended coordination polymer.

Role as a Bifunctional Ligand

A bifunctional ligand is one that can connect two or more metal centers, acting as a "linker" or "bridge." this compound fits this description due to its separate pyridine and acrylate functionalities. This bridging capability allows for the construction of higher-order structures such as coordination polymers, which are extended networks of metal ions linked by organic ligands.

The utility of ligands containing both pyridine and carboxylate functionalities (which are structurally analogous to the acrylate group) in forming coordination polymers with d-block metals has been well-documented. researchgate.netacs.org In these structures, the ligand bridges metal centers through both its pyridine nitrogen and carboxylate oxygen atoms, creating one-, two-, or three-dimensional networks. researchgate.netacs.org Furthermore, bifunctional ligands containing a pyridine donor have been successfully used to construct heterometallic coordination polymers, for example, linking Pt(II) and Ni(II) centers through phosphine (B1218219) and pyridine donors, respectively. nih.gov Based on these precedents, this compound could function as a bifunctional linker, connecting metal ions to generate extended solid-state materials with potentially interesting structural and physical properties.

Development of Chemical Probes for Biological Systems

The versatile chemical structure of this compound, featuring a reactive acrylate group and a pyridyl moiety, presents opportunities for its application as a foundational scaffold in the development of sophisticated chemical probes for biological systems. While direct applications of the parent compound as a probe are not extensively documented, its derivatives are emerging as valuable tools in bioimaging and sensing. The core structure allows for systematic modifications to tune the photophysical properties and introduce specific functionalities for targeting and reporting on biological events.

Researchers have successfully synthesized novel fluorescent probes by leveraging the pyridyl and acrylate components. For instance, the pyridyl nitrogen can be quaternized or otherwise modified to enhance solubility and cellular uptake, or to act as a recognition site for specific analytes. The acrylate double bond, on the other hand, serves as a versatile handle for introducing fluorophores, quenchers, or reactive groups for covalent labeling of biomolecules through Michael addition reactions.

One area of active investigation is the development of "turn-on" fluorescent probes, where the fluorescence of the molecule is initially quenched and is restored or enhanced upon interaction with a specific biological target. This can be achieved by attaching a quencher moiety to the acrylate group via a cleavable linker. The presence of a target enzyme or reactive species can cleave this linker, leading to the release of the quencher and a subsequent increase in fluorescence, allowing for the sensitive detection of the target in a biological milieu.

Furthermore, the pyridyl group can be exploited for the chelation of metal ions. By incorporating appropriate chelating agents into the this compound backbone, researchers can design probes for sensing biologically important metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺. The binding of a metal ion to the probe can induce a conformational change or alter the electronic properties of the molecule, resulting in a measurable change in its fluorescence or absorbance spectrum.

The following table summarizes key research findings on the development of chemical probes based on pyridyl acrylate scaffolds:

| Probe Derivative | Target Analyte/System | Principle of Detection | Key Findings |

| Pyridinium-modified styryl-acrylate | Reactive Oxygen Species (ROS) | Fluorescence turn-on | High sensitivity and selectivity for hypochlorite ions in living cells. |